(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2hcl
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Overview
Description
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound that has garnered interest in various fields of scientific research. This compound is characterized by its two hydrochloride salts and its chiral center, which makes it an important molecule in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine typically involves the reduction of corresponding ketones or oximes. One common method includes the reduction of 1,2-diketones using hydrazine hydrate in the presence of a catalyst such as Raney nickel . The reaction is carried out in methanol at elevated temperatures to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound often involves similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
The major products formed from these reactions include imines, secondary amines, and halogenated derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties which can influence drug efficacy and safety.
Industry: It is used in the production of polymers and other materials where chiral properties are essential.
Mechanism of Action
The mechanism of action of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the inhibition of specific enzymes or the activation of certain pathways, depending on the context of its use. The chiral nature of the compound allows it to interact selectively with other chiral molecules, enhancing its specificity and effectiveness .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-(+)-1,2-Diphenylethylenediamine: Another chiral diamine used in asymmetric synthesis.
(1S,2S)-(+)-1,2-Diaminocyclohexane: Used in similar applications but differs in its cyclic structure.
Uniqueness
What sets (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine apart is its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of complex molecules where precise control over stereochemistry is required .
Properties
Molecular Formula |
C10H18Cl2N2 |
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Molecular Weight |
237.17 g/mol |
IUPAC Name |
(1R)-1-(2,3-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-9(8(7)2)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1 |
InChI Key |
MPSRLUZFHTVYIW-XRIOVQLTSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CN)N)C.Cl.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CN)N)C.Cl.Cl |
Origin of Product |
United States |
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